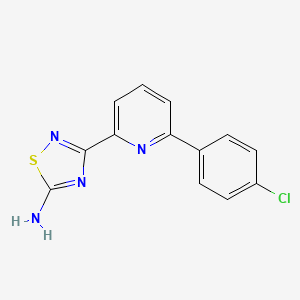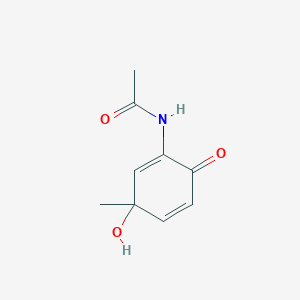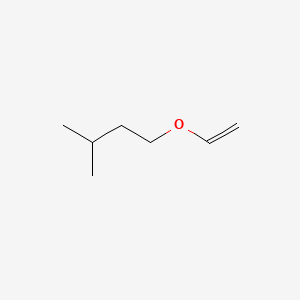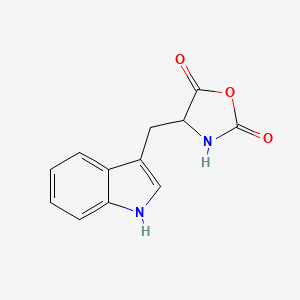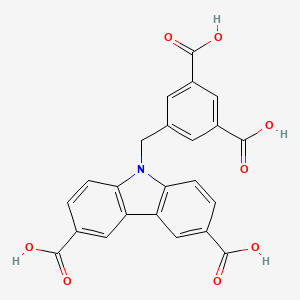
9-(3,5-Dicarboxybenzyl)-9H-carbazole-3,6-dicarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-(3,5-Dicarboxybenzyl)-9H-carbazole-3,6-dicarboxylic acid is a complex organic compound that features a carbazole core substituted with carboxylic acid groups
準備方法
The synthesis of 9-(3,5-Dicarboxybenzyl)-9H-carbazole-3,6-dicarboxylic acid typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material: The synthesis begins with carbazole, a tricyclic aromatic compound.
Functionalization: The carbazole is functionalized at specific positions to introduce carboxylic acid groups. This can be achieved through reactions such as Friedel-Crafts acylation followed by oxidation.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
化学反応の分析
9-(3,5-Dicarboxybenzyl)-9H-carbazole-3,6-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or other reduced forms.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Condensation: The carboxylic acid groups can participate in condensation reactions to form esters or amides.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
9-(3,5-Dicarboxybenzyl)-9H-carbazole-3,6-dicarboxylic acid has several scientific research applications:
Materials Science: It is used in the synthesis of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Coordination Chemistry: It serves as a ligand in the formation of metal-organic frameworks (MOFs), which have applications in gas storage and catalysis.
Photochemistry: The compound exhibits interesting photophysical properties, making it useful in the study of photochromic materials.
作用機序
The mechanism of action of 9-(3,5-Dicarboxybenzyl)-9H-carbazole-3,6-dicarboxylic acid depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The carboxylic acid groups can form hydrogen bonds with biological molecules, influencing their function. In materials science, the electronic properties of the carbazole core play a crucial role in its function as a semiconductor or light-emitting material.
類似化合物との比較
Similar compounds to 9-(3,5-Dicarboxybenzyl)-9H-carbazole-3,6-dicarboxylic acid include:
9H-Carbazole-3,6-dicarboxylic acid: Lacks the 3,5-dicarboxybenzyl group, resulting in different electronic and chemical properties.
3,5-Dicarboxybenzyl derivatives: Compounds with similar benzyl substitutions but different core structures.
Bipyridine derivatives: These compounds also feature carboxylic acid groups and are used in coordination chemistry and materials science.
The uniqueness of this compound lies in its combination of a carbazole core with multiple carboxylic acid groups, providing a versatile platform for various applications.
特性
分子式 |
C23H15NO8 |
|---|---|
分子量 |
433.4 g/mol |
IUPAC名 |
9-[(3,5-dicarboxyphenyl)methyl]carbazole-3,6-dicarboxylic acid |
InChI |
InChI=1S/C23H15NO8/c25-20(26)12-1-3-18-16(8-12)17-9-13(21(27)28)2-4-19(17)24(18)10-11-5-14(22(29)30)7-15(6-11)23(31)32/h1-9H,10H2,(H,25,26)(H,27,28)(H,29,30)(H,31,32) |
InChIキー |
UOJUMUDCHHLCMR-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=C1C(=O)O)C3=C(N2CC4=CC(=CC(=C4)C(=O)O)C(=O)O)C=CC(=C3)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


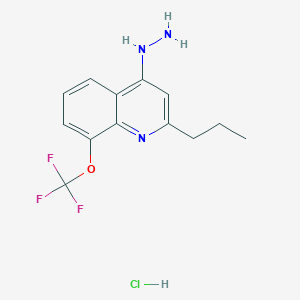
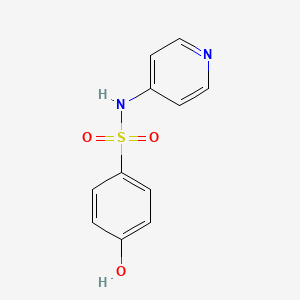


![Exo-2-chloro-5-oxo-bicyclo[2.2.1]heptane-syn-7-carboxylic acid](/img/structure/B13747873.png)
![2-(4-Aminophenyl)imidazo[2,1-b][1,3]benzothiazol-7-ol](/img/structure/B13747876.png)
![2-[3-[(4-Amino-6,7-dimethoxyquinazolin-2-yl)methylamino]propyl]isoindole-1,3-dione](/img/structure/B13747880.png)
![1-[(Dibenzylamino)methyl]cyclopropan-1-ol;hydrochloride](/img/structure/B13747888.png)
